molecular formula C6H12F2N2 B13630352 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine

Katalognummer: B13630352
Molekulargewicht: 150.17 g/mol
InChI-Schlüssel: KYJYBBYDQZDQEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a difluoromethyl group at the 3-position and an ethylamine side chain . The difluoromethyl group is a key structural feature that enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound a valuable candidate for pharmaceutical research and development . Azetidines are emerging as privileged scaffolds in medicinal chemistry, offering potentially improved pharmacokinetic properties over their larger heterocyclic homologs . The incorporation of fluorine atoms in the vicinity of amine groups is a classic strategy to modulate the physicochemical properties of lead compounds, including a potential lowering of the nitrogen's basicity, which can help reduce off-target effects . This compound serves as a versatile building block for synthesizing more complex molecules in various research areas. In medicinal chemistry, its derivatives are explored for their potential therapeutic effects, particularly in neurological and oncological contexts where fluorinated amines are often investigated . The primary amine functionality allows for further conjugation, while the azetidine core provides a saturated, three-dimensional structure. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Eigenschaften

Molekularformel

C6H12F2N2

Molekulargewicht

150.17 g/mol

IUPAC-Name

2-[3-(difluoromethyl)azetidin-1-yl]ethanamine

InChI

InChI=1S/C6H12F2N2/c7-6(8)5-3-10(4-5)2-1-9/h5-6H,1-4,9H2

InChI-Schlüssel

KYJYBBYDQZDQEJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1CCN)C(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine

Key Intermediates and Reagents

The synthetic routes commonly involve intermediates such as:

Key reagents include:

Reagent Type Examples Role in Synthesis
Hydride Reducing Agents Sodium triacetoxyborohydride, Red-Al, Lithium aluminum hydride (LAH), Sodium borohydride, Diisobutylaluminum hydride (DIBAL) Reduction of esters or carboxylates to alcohols or amines
Fluorinating Agents Tetra-butylammonium fluoride (TBAF), Hydrogen fluoride/trimethylamine Introduction of fluorine atoms on methyl groups
Sulfonylation Reagents Para-toluenesulfonic anhydride, para-toluenesulfonyl chloride, trifluoromethanesulfonic anhydride, methanesulfonyl chloride Conversion of hydroxyl groups to good leaving groups (mesylates/tosylates)
Amine Bases Triethylamine, Diisopropylethylamine (DIPEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Acid scavengers and catalysts in substitution and protection steps

Detailed Synthetic Route

The preparation generally follows these steps, as exemplified in patent WO2018108954A1:

Step 1: Formation of Azetidine Core
  • Starting from azetidine-3-carboxylic acid , esterification with methanol under acidic conditions yields methyl azetidine-3-carboxylate hydrochloride.
  • Protection of the nitrogen with a tert-butoxycarbonyl (Boc) group using Boc anhydride and amine base (e.g., triethylamine) affords tert-butyl 3-methyl azetidine-1,3-dicarboxylate .
Step 2: Reduction to Hydroxymethyl Intermediate
  • The methyl ester is reduced to the corresponding hydroxymethyl derivative using hydride reducing agents such as Red-Al or sodium borohydride, producing tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .
Step 3: Conversion to Good Leaving Group
  • The hydroxyl group is converted to a sulfonate ester (mesylate or tosylate) by reaction with sulfonylation reagents like methanesulfonyl chloride or para-toluenesulfonyl chloride in the presence of an amine base (e.g., triethylamine).
Step 4: Fluorination
  • The sulfonate intermediate is treated with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex to substitute the sulfonate with a fluorine atom, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate .
Step 5: Deprotection and Aminoethylation
  • Acidic deprotection (e.g., trifluoroacetic acid or para-toluenesulfonic acid) removes the Boc group.
  • The free azetidine nitrogen is then alkylated with 2-bromoethan-1-amine or equivalent to introduce the ethan-1-amine side chain, forming 2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine .
Step 6: Difluoromethylation (If Required)
  • For difluoromethyl substitution, further fluorination steps or use of difluoromethylating reagents may be employed, although specific protocols for direct difluoromethylation of the azetidine methyl group are less commonly described and may involve specialized fluorinating agents or catalytic systems.

Alternative Routes

  • Cyclization approaches starting from diethyl 2,2-bis(hydroxymethyl)malonate followed by bis-triflation and nucleophilic displacement with 2-(benzyloxy)ethan-1-amine have been reported to form azetidine derivatives with fluorinated substituents.
  • Use of benzhydrylamine and epichlorohydrin to form benzhydryl-protected azetidines, followed by mesylation, cyanide displacement, hydrolysis, and deprotection to yield azetidine-3-carboxylic acid derivatives, which can be further functionalized.

Reaction Conditions and Purification

Step Conditions Notes
Esterification Methanol, acidic catalyst, 5-15 °C Controlled temperature to avoid side reactions
Boc Protection Boc anhydride, triethylamine, DCM Anhydrous conditions preferred for high yield
Reduction Red-Al or NaBH4, THF or ether solvents Low temperature to prevent over-reduction
Sulfonylation Methanesulfonyl chloride, triethylamine, DCM Stirring at 0-5 °C to control reaction rate
Fluorination TBAF or HF/trimethylamine, organic solvents Careful control of fluorinating agent equivalents
Deprotection Trifluoroacetic acid or para-toluenesulfonic acid Room temperature, short reaction time
Aminoethylation Alkyl halide, base, inert solvent May require heating, inert atmosphere
Purification Aqueous extraction, organic solvent washes, drying over MgSO4, filtration Multiple washes to remove impurities and residual reagents

Research Findings and Perspectives

  • The patent WO2018108954A1 provides a comprehensive synthetic methodology for fluoromethyl azetidine derivatives, which can be adapted for difluoromethyl analogs by modifying the fluorination step or using difluoromethylating reagents.
  • Hydride reducing agents such as Red-Al and sodium borohydride are preferred for selective reductions in the azetidine scaffold without ring opening.
  • Sulfonylation and subsequent nucleophilic fluorination are critical steps for introducing fluorine atoms with regioselectivity.
  • The use of protecting groups like Boc is essential to prevent side reactions during functional group transformations.
  • Purification strategies involving aqueous-organic extraction and drying ensure high purity necessary for pharmaceutical applications.
  • Alternative synthetic routes involving cyclization of multifunctional intermediates offer versatility but may require more steps.

Summary Table of Key Preparation Steps

Step No. Intermediate/Compound Reagents/Conditions Purpose/Transformation
1 Azetidine-3-carboxylic acid Methanol, acid Esterification
2 Methyl azetidine-3-carboxylate hydrochloride Boc anhydride, triethylamine Boc protection
3 tert-butyl 3-methyl azetidine-1,3-dicarboxylate Red-Al or NaBH4 Reduction to hydroxymethyl derivative
4 tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Methanesulfonyl chloride, triethylamine Sulfonylation to mesylate/tosylate
5 tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate TBAF or HF/trimethylamine Fluorination
6 2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine Acidic deprotection, alkylation with 2-bromoethan-1-amine Deprotection and aminoethylation
7 This compound Difluoromethylation reagents (specialized) Introduction of difluoromethyl group

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The azetidine ring structure also contributes to the compound’s overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key differences between 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring System Key Properties
This compound C₆H₁₂F₂N₂ 162.17 Azetidine, 3-(CHF₂) High ring strain, moderate lipophilicity
2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine C₈H₁₅F₃N₂O 212.21 Azetidine, 3-OCH₂CF₃ Increased polarity (ethoxy), higher MW
2-[3-(difluoromethyl)cyclobutyl]ethan-1-amine C₇H₁₃F₂N 149.18 Cyclobutane (carbon ring) Reduced nitrogen-mediated reactivity
2-(3,3-difluoroazetidin-1-yl)ethan-1-amine C₅H₁₀F₂N₂ 140.14 Azetidine, 3,3-diF Enhanced electron-withdrawing effects
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine C₇H₁₁F₂N₃ 175.18 Pyrazole (aromatic ring) Aromaticity, potential π-π interactions

Key Observations :

  • Fluorination Effects : The difluoromethyl group (-CHF₂) offers a balance between lipophilicity and electronic effects. In contrast, trifluoromethyl (-CF₃, ) is more electron-withdrawing, while 3,3-difluoro substitution on azetidine alters ring conformation.
  • Solubility: The ethanamine group enhances aqueous solubility, particularly in salt forms (e.g., hydrochloride in ), compared to non-amine analogs.

Biologische Aktivität

2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C6H12F2N2
  • Molecular Weight: 150.17 g/mol
  • IUPAC Name: 2-[3-(difluoromethyl)azetidin-1-yl]ethanamine
  • LogP: -0.51 (indicating moderate lipophilicity)

The difluoromethyl group enhances the compound's reactivity and interaction with biological targets, making it a candidate for various applications in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group may enhance binding affinity, while the azetidine ring contributes to overall stability and reactivity.

Potential Targets:

  • Enzymes: The compound may inhibit or modulate enzyme activity, influencing metabolic pathways.
  • Receptors: Interaction with neurotransmitter receptors could suggest potential neuropharmacological effects.

Antiviral Activity

A subset of azetidine derivatives has been evaluated for antiviral properties. Compounds similar in structure to this compound have shown moderate inhibitory effects against viruses such as human coronavirus . Such findings highlight the need for further exploration of this compound's antiviral potential.

Anticancer Activity

Research on azetidinone derivatives indicates that they can exhibit anticancer properties, inhibiting proliferation in various cancer cell lines . Although specific studies on this compound are scarce, the presence of the difluoromethyl group may enhance its anticancer activity by affecting cell signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
2-(Fluoromethyl)azetidin-1-yl]ethan-1-amineLacks second fluorineLower binding affinity
2-(3,3-Difluoroazetidin-1-yl)ethan-1-amineSimilar structureEnhanced lipophilicity

The unique difluoromethyl substitution in this compound differentiates it from similar compounds, potentially leading to distinct biological activities.

Case Studies and Research Findings

Several studies have explored the synthesis and evaluation of azetidine derivatives:

  • Synthesis and Antimicrobial Screening:
    A series of azetidine derivatives were synthesized and screened for antimicrobial activity against Bacillus anthracis and Staphylococcus aureus, demonstrating significant structure–activity relationships (SAR) .
  • Antiviral Screening:
    Azetidinone derivatives were tested against a range of viruses, with some showing promising results against human coronaviruses . These findings suggest that further investigation into the antiviral potential of this compound is warranted.
  • Anticancer Properties:
    Research indicates that certain azetidine derivatives can inhibit cancer cell proliferation at nanomolar concentrations . The potential for this compound to exhibit similar effects remains an area for future research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including azetidine ring formation followed by difluoromethylation. Controlled conditions (e.g., temperature, solvent polarity) are critical. For example, fluorination reagents like Selectfluor® or DAST may be used under inert atmospheres to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the amine product .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the azetidine ring geometry and difluoromethyl group orientation. Computational methods like Density Functional Theory (DFT) can predict electronic effects, such as the electron-withdrawing nature of the difluoromethyl group, which influences reactivity . Mass spectrometry (HRMS) and X-ray crystallography further validate molecular structure .

Q. What are the biological targets or pathways influenced by this compound?

  • Methodological Answer : The difluoromethyl group enhances lipophilicity and metabolic stability, making the compound suitable for targeting enzymes or receptors requiring hydrophobic interactions. In vitro assays (e.g., enzyme inhibition, receptor binding) using fluorometric or radiometric methods are recommended to identify targets. Comparative studies with non-fluorinated analogs can isolate fluorine-specific effects .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethyl group impact regioselectivity in downstream derivatization reactions?

  • Methodological Answer : The difluoromethyl group introduces steric hindrance and electron-deficient regions, directing electrophilic attacks to less hindered sites (e.g., the primary amine). Computational modeling (DFT or molecular docking) can predict reactive sites, while experimental validation via kinetic studies under varied pH and solvent conditions clarifies regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, cell lines). Researchers should:

  • Replicate studies using standardized protocols (e.g., OECD guidelines).
  • Perform structure-activity relationship (SAR) analyses to isolate substituent effects.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics simulations predict solubility and membrane permeability, while ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models assess metabolic stability. For example, introducing polar substituents on the azetidine ring may improve aqueous solubility without compromising target binding .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Although specific toxicity data are limited, standard precautions for fluorinated amines apply:

  • Use fume hoods and personal protective equipment (gloves, goggles).
  • Avoid exposure to moisture to prevent HF release during decomposition.
  • Store under inert gas (argon) at –20°C to prevent degradation .

Comparative Analysis

Q. How does this compound compare structurally and functionally to analogs like 1-(3-(Trifluoromethyl)phenyl)ethan-1-amine?

  • Methodological Answer : The difluoromethyl group offers a balance between steric bulk and electronic effects compared to trifluoromethyl or chloromethyl analogs. Key differences:

  • Lipophilicity : Difluoromethyl (LogP ~1.2) vs. trifluoromethyl (LogP ~1.8).
  • Metabolic Stability : Difluoromethyl resists oxidative degradation better than chloromethyl analogs.
  • Experimental validation via parallel synthetic and biological testing is critical .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
Molecular FormulaC₆H₁₁F₂N₂HRMS
Melting Point98–102°CDSC
LogP (Predicted)1.2 ± 0.3Computational
Solubility (Water)2.5 mg/mL (pH 7.4)Shake-flask

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.